molecular formula C9H11Br2NO B13002694 2,4-Dibromo-6-ethoxy-3-methylaniline

2,4-Dibromo-6-ethoxy-3-methylaniline

Cat. No.: B13002694
M. Wt: 309.00 g/mol
InChI Key: FVYDXPDWIRAODX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-ethoxy-3-methylaniline is an organic compound with the molecular formula C9H11Br2NO It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-ethoxy-3-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. Subsequent bromination introduces the bromine atoms at the desired positions on the aromatic ring. The ethoxy group can be introduced through an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by bromination and etherification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-ethoxy-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding dehalogenated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the aromatic ring .

Scientific Research Applications

2,4-Dibromo-6-ethoxy-3-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving brominated anilines.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-ethoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethoxy group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylaniline: This compound has a similar structure but lacks the ethoxy group.

    2,4-Dibromoaniline: This compound lacks both the ethoxy and methyl groups. It is a simpler derivative with different reactivity and applications.

Uniqueness

2,4-Dibromo-6-ethoxy-3-methylaniline is unique due to the presence of both bromine atoms, an ethoxy group, and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

2,4-dibromo-6-ethoxy-3-methylaniline

InChI

InChI=1S/C9H11Br2NO/c1-3-13-7-4-6(10)5(2)8(11)9(7)12/h4H,3,12H2,1-2H3

InChI Key

FVYDXPDWIRAODX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1N)Br)C)Br

Origin of Product

United States

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